molecular formula C5H2BrFOS B13108667 5-Bromo-3-fluorothiophene-2-carbaldehyde

5-Bromo-3-fluorothiophene-2-carbaldehyde

Cat. No.: B13108667
M. Wt: 209.04 g/mol
InChI Key: RGOQNGYGXRDQHU-UHFFFAOYSA-N
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Description

5-Bromo-3-fluorothiophene-2-carbaldehyde is a halogenated thiophene derivative featuring a bromine atom at position 5, a fluorine atom at position 3, and an aldehyde group at position 2 of the thiophene ring (CAT# IN1974, SunaTech Inc.) . This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing effects of the halogens and the reactivity of the aldehyde group, which facilitate its use in synthesizing heterocyclic scaffolds and functionalized polymers.

Properties

Molecular Formula

C5H2BrFOS

Molecular Weight

209.04 g/mol

IUPAC Name

5-bromo-3-fluorothiophene-2-carbaldehyde

InChI

InChI=1S/C5H2BrFOS/c6-5-1-3(7)4(2-8)9-5/h1-2H

InChI Key

RGOQNGYGXRDQHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1F)C=O)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-3-fluorothiophene-2-carbaldehyde typically involves the bromination and fluorination of thiophene derivatives. One common method includes the bromination of 2-thiophenecarboxaldehyde followed by fluorination . The reaction conditions often involve the use of bromine and a fluorinating agent such as Selectfluor. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

5-Bromo-3-fluorothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.

Scientific Research Applications

Organic Synthesis

5-Bromo-3-fluorothiophene-2-carbaldehyde serves as a vital intermediate in the synthesis of various organic compounds. Its unique reactivity allows it to participate in several types of chemical reactions:

  • Heterocyclic Compound Synthesis : The compound is used as a building block for synthesizing more complex heterocyclic structures, which are essential in pharmaceuticals and agrochemicals.
  • Functionalization Reactions : The presence of the aldehyde group enables reactions such as nucleophilic additions, leading to the formation of alcohols or acids upon further modification.

Medicinal Chemistry

The biological activity of 5-Bromo-3-fluorothiophene-2-carbaldehyde derivatives has been extensively studied, revealing promising therapeutic potentials:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, studies have shown that certain derivatives inhibit biofilm formation in Staphylococcus aureus and Enterococcus faecalis, which are critical in treating chronic infections.
Bacterial StrainMinimum Inhibitory Concentration (MIC) μMBiofilm Inhibition (MBIC) μM
Staphylococcus aureus15.625 - 62.562.216 - 124.432
Enterococcus faecalis62.5 - 12531.108 - 62.216
  • Anti-inflammatory Properties : Some studies suggest that derivatives may possess anti-inflammatory activities, making them candidates for developing treatments for inflammatory diseases.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, 5-Bromo-3-fluorothiophene-2-carbaldehyde is useful in material science:

  • Organic Electronics : The compound is explored for its potential use in organic semiconductors and light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for developing advanced materials that can enhance device performance.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of derivatives of 5-Bromo-3-fluorothiophene-2-carbaldehyde demonstrated their effectiveness against biofilm-forming strains of Staphylococcus aureus. The compound was found to inhibit biofilm formation in a dose-dependent manner, indicating its potential use in treating chronic infections where biofilms are prevalent.

Case Study 2: Synthesis of Functionalized Derivatives

Research focused on synthesizing functionalized thiophene-based compounds highlighted the utility of 5-Bromo-3-fluorothiophene-2-carbaldehyde as a precursor. Various synthetic pathways were explored, leading to novel compounds with enhanced biological activities, emphasizing the importance of this thiophene derivative in medicinal chemistry.

Limitations and Future Directions

While the applications of 5-Bromo-3-fluorothiophene-2-carbaldehyde are promising, certain limitations must be addressed:

  • Toxicity Concerns : As with many halogenated compounds, toxicity is a concern that necessitates further investigation into safe handling and application.
  • Solubility Issues : Limited solubility in water can hinder its application in biological systems; thus, exploring solubilizing agents or alternative formulations may be beneficial.

Future research directions may include:

  • Development of new synthetic methods to enhance yield and purity.
  • Exploration of biological activities across different systems.
  • Evaluation of industrial applications for broader use.

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluorothiophene-2-carbaldehyde is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes involved in inflammatory and tumorigenic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Positional Isomerism

5-Bromo-3-methylthiophene-2-carbaldehyde
  • Structure : Features a methyl group at position 3 instead of fluorine.
  • Molecular Formula : C₆H₅BrOS (vs. C₅HBrFOS for the fluorinated analogue).
  • Molecular Weight : 205.07 g/mol .
  • This may alter reactivity in condensation or nucleophilic addition reactions .
5-Bromo-4-fluoro-2-hydroxybenzaldehyde
  • Structure : A benzaldehyde derivative with bromine (position 5), fluorine (position 4), and a hydroxyl group (position 2).
  • Key Difference : The hydroxyl group enhances hydrogen bonding, increasing solubility in polar solvents compared to the thiophene-based analogue. The benzene ring also lacks sulfur’s polarizability, reducing aromatic stabilization in reactions .

Aromatic Ring Variations

5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde
  • Structure : Substituted furan ring with a 4-bromo-2-fluorophenyl group.
  • Key Difference : The furan oxygen is less polarizable than thiophene sulfur, leading to reduced aromatic stability. This may lower thermal stability but increase reactivity in electrophilic substitutions. The phenyl substituent further modifies electronic properties .
3,4,5-Trifluorobenzaldehyde
  • Structure : Benzaldehyde with fluorine atoms at positions 3, 4, and 5.
  • Impact : The absence of bromine reduces molecular weight (compared to the thiophene analogue), while trifluorination enhances electron-withdrawing effects, making the aldehyde more reactive toward nucleophiles .

Functional Group Positioning

5-Bromothiophene-3-carbaldehyde Oxime
  • Structure : Oxime derivative of 5-bromothiophene-3-carbaldehyde.
  • Key Difference: The aldehyde at position 3 (vs. The oxime group (-NOH) adds hydrogen-bonding capacity .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic Ring Substituents (Positions) Notable Properties
5-Bromo-3-fluorothiophene-2-carbaldehyde C₅HBrFOS ~205.0 Thiophene Br (5), F (3), CHO (2) High electrophilicity at CHO
5-Bromo-3-methylthiophene-2-carbaldehyde C₆H₅BrOS 205.07 Thiophene Br (5), CH₃ (3), CHO (2) Steric hindrance at position 3
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ ~219.0 Benzene Br (5), F (4), OH (2), CHO (1) Enhanced solubility via -OH
5-(4-Bromo-2-fluorophenyl)furan-2-carbaldehyde C₁₁H₇BrFO₂ ~283.0 Furan Br (4-Ph), F (2-Ph), CHO (2) Reduced aromatic stability
3,4,5-Trifluorobenzaldehyde C₇H₃F₃O 172.09 Benzene F (3,4,5), CHO (1) Strong electron withdrawal

Biological Activity

5-Bromo-3-fluorothiophene-2-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-Bromo-3-fluorothiophene-2-carbaldehyde is characterized by the following structural features:

  • Chemical Formula : C5H3BrFOS
  • Molecular Weight : 200.05 g/mol
  • IUPAC Name : 5-bromo-3-fluoro-2-thiophenecarbaldehyde

The presence of bromine and fluorine substituents on the thiophene ring enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of 5-Bromo-3-fluorothiophene-2-carbaldehyde can be attributed to several mechanisms:

  • Antitumor Activity :
    • Compounds with thiophene rings have shown promising antitumor effects. For instance, derivatives of thiophene have been reported to inhibit purine biosynthesis pathways, which are crucial for cancer cell proliferation .
    • A study demonstrated that certain thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been linked to the inhibition of dihydrofolate reductase (DHFR), a target in cancer therapy .
    • The structural modifications, such as the introduction of halogens, can enhance binding affinity to these enzymes, leading to increased biological activity.
  • Antimicrobial Properties :
    • Thiophene derivatives have been evaluated for their antimicrobial activities. Some studies suggest that they can inhibit the growth of various bacterial strains, possibly through disruption of microbial metabolic processes .

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
AntitumorInhibition of purine biosynthesis
Enzyme InhibitionDihydrofolate reductase (DHFR)
AntimicrobialVarious bacterial strains

Case Study: Antitumor Activity

In a recent study, a series of thiophene derivatives were synthesized and tested for their antitumor properties. Among these, 5-Bromo-3-fluorothiophene-2-carbaldehyde demonstrated significant cytotoxicity against KB tumor cells with an IC50 value of approximately 7.19 nM. This suggests a potent effect compared to other known inhibitors in this class .

Case Study: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of 5-Bromo-3-fluorothiophene-2-carbaldehyde. It was found to effectively inhibit DHFR with a Ki value indicating strong binding affinity. This positions it as a potential lead compound for developing new anticancer agents targeting folate metabolism .

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-3-fluorothiophene-2-carbaldehyde?

  • Methodological Answer : The compound can be synthesized via sequential halogenation of thiophene derivatives. For example:

Bromination : Direct bromination at the 5-position of 3-fluorothiophene-2-carbaldehyde using NBS\text{NBS} (N-bromosuccinimide) under radical initiation (e.g., AIBN) in CCl4\text{CCl}_4.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Similar methods are documented for brominated thiophene derivatives in Kanto Reagents catalogs .
Key Considerations : Monitor reaction temperature to avoid over-bromination. Use TLC to track progress.

Q. How is 5-Bromo-3-fluorothiophene-2-carbaldehyde characterized using spectroscopic techniques?

  • Methodological Answer :
  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions. The aldehyde proton appears as a singlet (~9.8–10.2 ppm), while fluorine and bromine induce deshielding in adjacent carbons. Compare with data for 5-Bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1) .
  • IR : Strong ν(C=O)\nu(\text{C=O}) stretch ~1680–1700 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peaks (M+\text{M}^+) and isotopic patterns (Br/F) confirm molecular weight .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

  • Methodological Answer :
  • Directing Groups : The aldehyde group at the 2-position directs electrophilic substitution to the 5-position. Fluorine’s electron-withdrawing effect further stabilizes intermediates. Computational modeling (DFT) predicts charge distribution to validate regioselectivity.
  • Controlled Conditions : Use low-temperature bromination (10C-10^\circ \text{C}) to minimize side reactions. For conflicting results (e.g., unexpected dihalogenation), revise stoichiometry or employ protective groups for the aldehyde .

Q. How are crystallographic data discrepancies resolved for halogenated thiophenes?

  • Methodological Answer :
  • SHELX Refinement : Use SHELXL for small-molecule crystallography to refine structures against high-resolution data. For twinned crystals, employ twin-law matrices in SHELX .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry. Example: A study on 5-Bromo-2-thiophenecarboxaldehyde (CAS 4701-17-1) confirmed planar geometry with bond lengths matching theoretical values .

Key Considerations for Researchers

  • Safety : Handle bromine/fluorine reagents in fume hoods. Store intermediates at 0C0^\circ \text{C} to prevent degradation .
  • Data Validation : Cross-reference crystallographic results with computational models (e.g., Gaussian) to resolve ambiguities .

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